molecular formula C13H9ClN4O3 B12720966 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- CAS No. 93770-52-6

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-

Cat. No.: B12720966
CAS No.: 93770-52-6
M. Wt: 304.69 g/mol
InChI Key: JMQCJHOOWPBVLB-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a chlorophenyl group and a furanyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of azide precursors with nitriles in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-: Similar structure but lacks the furanyl group.

    1H-Tetrazole-1-acetic acid, 5-(4-methylphenyl)-: Similar structure but has a methyl group instead of a chlorophenyl group.

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is unique due to the presence of both chlorophenyl and furanyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

93770-52-6

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI Key

JMQCJHOOWPBVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl

Origin of Product

United States

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